molecular formula C14H19BN2O2 B1457423 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1644629-23-1

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1457423
CAS RN: 1644629-23-1
M. Wt: 258.13 g/mol
InChI Key: BFRBLULHLJISQI-UHFFFAOYSA-N
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Description

The compound “1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a pyrrolopyridine derivative with a boronic ester group. Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities . The boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrolopyridine core with a boronic ester group attached. The exact structure would depend on the position of the boronic ester group on the pyrrolopyridine ring .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored under normal conditions .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for creating carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic ester group in the compound reacts with various halides under palladium catalysis to form biaryl compounds, which are core structures in many active pharmaceutical ingredients.

Protodeboronation

Protodeboronation of pinacol boronic esters, including 1-Methyl-7-azaindole-4-boronic acid pinacol ester, is a key step in the synthesis of complex molecules . This process involves the removal of the boron moiety from the molecule, which is essential for further functionalization or for the final deprotection step in the synthesis of target molecules.

Drug Discovery and Development

The compound serves as a precursor for the synthesis of various bioactive molecules. It has been used in the preparation of aminothiazoles as γ-secretase modulators , amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy , and pyridine derivatives as TGF-β1 and activin A signaling inhibitors .

Cancer Research

In oncology research, this boronic ester is utilized to develop MK-2461 analogs, which are inhibitors of c-Met kinase for the treatment of cancer . The ability to modify the boronic ester moiety allows for the creation of diverse analogs that can be screened for antitumor activity.

Material Science

In material science, the compound finds application in the synthesis of conjugated polymers and organic light-emitting diodes (OLEDs). The boronic ester functionality is crucial for introducing boron into the polymer backbone, which can alter the electronic properties of the material .

Chemical Synthesis

The compound is a versatile reagent in chemical synthesis, where it is used for transesterification reactions . This reaction is important for modifying ester groups, which can change the solubility and reactivity of a molecule, thereby affecting its overall properties and potential applications.

Homologation Reactions

Homologation reactions involving 1-Methyl-7-azaindole-4-boronic acid pinacol ester are significant for chain elongation processes . These reactions are used to add carbon units to a molecule, which is a fundamental transformation in the synthesis of complex organic compounds.

Radical Chemistry

The compound is also involved in radical chemistry, where it can participate in radical-polar crossover reactions . This type of reaction is useful for creating new carbon-carbon and carbon-heteroatom bonds, expanding the diversity of molecules that can be synthesized.

Safety And Hazards

Like all chemicals, this compound should be handled with care. Boronic esters can cause skin and eye irritation .

Future Directions

The study of pyrrolopyridines and boronic esters is a rich field with many potential applications in medicinal chemistry and material science. Future research could explore the synthesis and properties of this compound, as well as its potential applications .

properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-8-16-12-10(11)7-9-17(12)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRBLULHLJISQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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